molecular formula C10H12O5 B8678209 2-Propargyloxycarbonyloxyethyl Methacrylate CAS No. 139191-60-9

2-Propargyloxycarbonyloxyethyl Methacrylate

Cat. No.: B8678209
CAS No.: 139191-60-9
M. Wt: 212.20 g/mol
InChI Key: JPHLEXUVXZLMIW-UHFFFAOYSA-N
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Description

2-Propargyloxycarbonyloxyethyl Methacrylate is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

139191-60-9

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-prop-2-ynoxycarbonyloxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H12O5/c1-4-5-14-10(12)15-7-6-13-9(11)8(2)3/h1H,2,5-7H2,3H3

InChI Key

JPHLEXUVXZLMIW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)OCC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask use in Example 1 was charged with 19.3 g of 2-methacryloyloxyethyl chloroformate and 11.5 g of trimethylamine in 50.0 g of methylene chloride. To the flask was added 7.0 g of propargyl alcohol dropwise over one hour. The mixture was allowed to react for 6 hours at 30° C. After the reaction, the mixture was processed as in Example 1 to give 2-propargyloxycarbonyloxyethyl methacrylate as colorless liquid. Yield, 53.6% of theory. The product was identified to be the same as the product of Example 1 by the IR spectrum and 1H--NMR.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flask equipped with a stirrer, thermometer, nitrogen gas tube and reflux condenser was charged with 13.0 g of 2-hydroxyethyl methacrylate and 11.5 g of trimethylamine in 50.0 g of methylene chloride. To the flask was added 13.0 g of propargyl chloroformate dropwise over one hour. The mixture was allowed to react for 6 hours at 30° C. After the reaction, the mixture was treated with methylene chloride-water mixture. The organic phase was separated and dried over magnesium sulfate. After filtering, the filtrate was evaporated in a rotary evaporator. The resulting residue was applied on a 200 mesh silica gel column and developed with ethyl acetate-hexane mixture. The title compound was obtained as colorless liquid. Yield was 73.6% of theory.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
methylene chloride water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.6%

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